molecular formula C9H10O2S B2677437 Methyl 3-(cyclopropyl)thiophene-2-carboxylate CAS No. 1871848-03-1

Methyl 3-(cyclopropyl)thiophene-2-carboxylate

Cat. No.: B2677437
CAS No.: 1871848-03-1
M. Wt: 182.24
InChI Key: DGJWYQCIKIHFRC-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropyl)thiophene-2-carboxylate is a substituted thiophene derivative featuring a cyclopropyl group at the 3-position and a methyl ester at the 2-position of the thiophene ring.

Properties

IUPAC Name

methyl 3-cyclopropylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-7(4-5-12-8)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJWYQCIKIHFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester moiety undergoes typical nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsNotes
HydrolysisNaOH (aq.), reflux3-(Cyclopropyl)thiophene-2-carboxylic acidCommon saponification method .
TransesterificationMethanol/H<sup>+</sup> or ethanolEthyl 3-(cyclopropyl)thiophene-2-carboxylateRequires acid catalysis.
AminolysisNH<sub>3</sub> or primary aminesCorresponding amidesYields depend on amine nucleophilicity.

Thiophene Ring Reactions

The thiophene core participates in electrophilic substitution and oxidation due to its aromaticity and sulfur atom.

Electrophilic Substitution

The cyclopropyl group directs electrophiles to specific positions via conjugation effects.

ReactionReagentsPosition SubstitutedMajor Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro-3-(cyclopropyl)thiophene-2-carboxylate
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>C-55-Bromo-3-(cyclopropyl)thiophene-2-carboxylate

Note: The cyclopropyl group’s electron-donating nature activates the C-5 position for electrophilic attack.

Oxidation

The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones:

Oxidizing AgentConditionsProduct
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C3-(Cyclopropyl)thiophene-2-carboxylate sulfoxide
H<sub>2</sub>O<sub>2</sub>/AcOHReflux, 6 h3-(Cyclopropyl)thiophene-2-carboxylate sulfone

Cyclopropyl Ring Reactivity

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

Reaction TypeReagents/ConditionsProductsMechanism
Acid-Catalyzed OpeningH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>OAllylic sulfonic acid derivativeProtonation → ring opening.
Transition-Metal CatalyzedPd(OAc)<sub>2</sub>, ligandCross-coupled productsSuzuki-Miyaura coupling possible .

Example: Under palladium catalysis, the cyclopropyl group can participate in cross-coupling with arylboronic acids to form biaryl derivatives .

Reduction Reactions

The thiophene ring and ester group can be reduced under hydrogenation conditions:

SubstrateCatalyst/ReagentsProductYield
Thiophene ringH<sub>2</sub>/Pd-C, 60 psiDihydrothiophene derivative~85%
Ester groupLiAlH<sub>4</sub>/

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(cyclopropyl)thiophene-2-carboxylate has been studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that thiophene derivatives exhibit significant inhibitory effects on cancer cell lines. This compound has shown promise in targeting specific metabolic pathways associated with cancer progression .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex thiophene derivatives. Its unique structural features allow for versatile synthetic pathways:

  • Synthesis of Kinase Inhibitors : this compound can be utilized in the development of kinase inhibitors, which are crucial in cancer therapy .
  • Material Science : The compound is explored for applications in organic semiconductors and materials for organic light-emitting diodes (OLEDs), due to its electronic properties.

Case Study 1: Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer metabolism. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, suggesting their potential as therapeutic agents targeting these pathways.

Case Study 2: Cell Culture Experiments

Research involving cell cultures has indicated that this compound can reverse aging phenotypes when used alongside specific kinase inhibitors. This highlights its potential role in regenerative medicine.

Case Study 3: Toxicity and Selectivity

While exploring therapeutic potentials, researchers have emphasized the importance of selectivity in targeting specific kinases to minimize toxicity—an ongoing challenge in drug development. The unique structure of this compound may enhance selectivity compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 3-(cyclopropyl)thiophene-2-carboxylate with structurally analogous thiophene derivatives:

Compound Name Substituents (Thiophene Ring) Key Functional Groups Notable Properties
Methyl thiophene-2-carboxylate No substituent at 3-position Methyl ester Melting point: 8.81°C (20°C context)
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino (3), methyl (4) Amino, methyl ester Research applications in drug intermediates
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate Amino (3), cyano (4), dimethylamino (5) Multiple electron-withdrawing groups High polarity, potential for diverse reactivity
Compound 2 (from ) Tetrahydrobenzothiophene core Cyclohexenyl, phenyl, acylated amino Antibacterial activity, high melting point (223–226°C)

Key Observations :

  • Cyclopropyl vs. However, it could enhance metabolic stability in pharmaceutical contexts.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, dimethylamino in ) increase polarity, whereas the cyclopropyl group may exert a moderate electron-donating effect due to its saturated nature.

Physical and Spectral Properties

  • Melting Points : Cyclopropane-substituted compounds are expected to exhibit higher melting points than unsubstituted thiophene esters due to increased molecular rigidity. For example, tetrahydrobenzothiophene derivatives in show melting points >200°C, whereas methyl thiophene-2-carboxylate melts at 8.81°C .
  • Spectroscopic Data :
    • IR Spectroscopy : Cyclopropyl-containing compounds may show C-H stretching bands near 3000 cm⁻¹ (cyclopropane ring) and ester C=O peaks ~1700 cm⁻¹ .
    • NMR : The cyclopropyl group’s protons typically resonate as multiplet signals in the 1H NMR spectrum (δ 0.5–1.5 ppm) .

Biological Activity

Methyl 3-(cyclopropyl)thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The cyclopropyl group attached to the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that certain thiophene derivatives exhibit antiviral properties. For instance, modifications at the 5-position of the thiophene ring have been shown to enhance anti-HIV activity. In a study, compounds with halogen substitutions demonstrated increased efficacy against HIV replication, suggesting that similar modifications in this compound could yield beneficial antiviral effects .

Antitumor Activity

Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted that thieno[2,3-b]thiophenes exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells . The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for this compound if tested in similar contexts.

Enzyme Inhibition

The compound may also possess enzyme inhibitory activities. Thiophene derivatives have been reported to inhibit key enzymes related to cancer progression and inflammation. For example, some studies have demonstrated that thiophenes can inhibit glucuronidase and glucosidase activities, which are critical in metabolic pathways associated with cancer .

Case Studies and Research Findings

  • Antiviral Mechanisms : A detailed study on thiophene derivatives revealed that electron-withdrawing groups at specific positions significantly enhanced binding affinity to viral proteins, suggesting a potential pathway for this compound to exhibit similar antiviral properties .
  • Cytotoxicity Profiles : In vitro assays showed that certain thiophene-based compounds had IC50 values lower than established chemotherapeutics like doxorubicin against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 0.12μM0.12\mu M to 2.78μM2.78\mu M against MCF-7 and HCT-116 cell lines .
  • Molecular Docking Studies : Molecular modeling studies using docking simulations have indicated favorable interactions between thiophene derivatives and target proteins involved in cancer pathways. This suggests that this compound could potentially bind effectively to similar targets .

Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AntiviralEnhanced activity with halogen substitutions
AntitumorSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of glucuronidase and glucosidase

Q & A

Q. What synthetic strategies are reported for Methyl 3-(cyclopropyl)thiophene-2-carboxylate, and how is purity validated?

Methodological Answer: Synthesis typically involves cyclopropane-substituted precursors and anhydrides under controlled conditions. For example:

  • Route A (Analogous Synthesis): Reacting intermediates like methyl 3-aminothiophene-2-carboxylate with cyclopropane-containing reagents (e.g., thioglycolic acid) under inert atmospheres at elevated temperatures (e.g., 130°C) .
  • Route B (Anhydride Coupling): Using CH₂Cl₂ as solvent, refluxing with cyclopropane-linked anhydrides, followed by HPLC purification (MeOH/H₂O gradient) to achieve >95% purity .

Analytical Validation:

  • NMR: Key peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) confirm structure .
  • HPLC: Retention times and peak symmetry assess purity; mobile phase optimization minimizes impurities .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsPurificationYieldKey Challenges
Route A130°C, inert gasNot specifiedN/ACyclopropane stability
Route BReflux in CH₂Cl₂Reverse-phase HPLC67%Anhydride reactivity control

Q. How can researchers determine the solubility and stability of this compound?

Methodological Answer:

  • Solubility Screening: Use a solvent panel (e.g., DMSO, MeOH, aqueous buffers) with UV-Vis spectroscopy to quantify solubility. Cyclopropyl groups enhance lipophilicity, favoring organic solvents .
  • Stability Studies:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC. Acidic conditions may hydrolyze the ester moiety .
    • Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for similar thiophenes) .

Advanced Research Questions

Q. How can synthetic yields be optimized while suppressing byproduct formation?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclopropane coupling without side reactions .
  • Reaction Monitoring: Use in-situ FTIR to track anhydride consumption and adjust stoichiometry dynamically .
  • Byproduct Mitigation:
    • Impurity Profiling: LC-MS identifies common byproducts (e.g., hydrolyzed carboxylates).
    • Temperature Gradients: Lower initial reaction temperatures (e.g., 40°C) reduce thermal decomposition .

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Hydrolyzed esterMoisture exposureAnhydrous conditions, molecular sieves
Cyclopropane ring-opened derivativesHigh-temperature degradationControlled heating (<100°C)

Q. How should researchers address contradictions in reported biological activity data for thiophene derivatives?

Methodological Answer:

  • Assay Standardization:
    • Replicate assays using identical cell lines (e.g., E. coli for antibacterial studies) and negative controls .
    • Quantify IC₅₀ values with dose-response curves (3+ replicates) to reduce variability .
  • Mechanistic Studies:
    • Target Binding: Use surface plasmon resonance (SPR) to validate direct interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
    • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map electrophilic sites (e.g., C-5 of thiophene) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic systems to predict aggregation behavior .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., bacterial membranes) .

Q. Table 3: Key Computational Parameters

ParameterValue (Example)Relevance
HOMO-LUMO Gap4.2 eVPredicts nucleophilic attack sites
LogP2.8Estimates membrane permeability

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